Cas no 24444-74-4 (4-methoxydibenzothiophene)

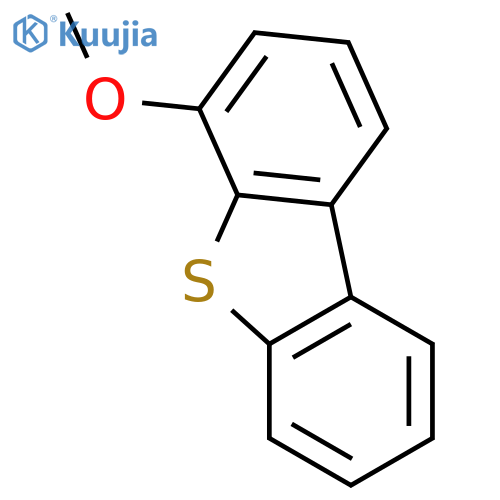

4-methoxydibenzothiophene structure

商品名:4-methoxydibenzothiophene

4-methoxydibenzothiophene 化学的及び物理的性質

名前と識別子

-

- 4-methoxydibenzothiophene

- dibenzo[b,d]thiophene, 4-methoxy-

- MFCD00092677

- 24444-74-4

- SCHEMBL3295801

- SY282553

- XISNFPLKXUIFRL-UHFFFAOYSA-N

- InChI=1/C13H10OS/c1-14-11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8H,1H

- CS-0196400

- E89396

- DB-332409

- 4-Methoxy-dibenzothiophene

- 4-methoxydibenzo[b,d]thiophene

- 6-METHOXY-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE

-

- MDL: MFCD00092677

- インチ: InChI=1S/C13H10OS/c1-14-11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8H,1H3

- InChIKey: XISNFPLKXUIFRL-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC2=C1SC3=CC=CC=C23

計算された属性

- せいみつぶんしりょう: 214.0453

- どういたいしつりょう: 214.04523611g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 37.5Ų

じっけんとくせい

- PSA: 9.23

4-methoxydibenzothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY282553-1g |

4-Methoxydibenzo[b,d]thiophene |

24444-74-4 | ≥95% | 1g |

¥8955.0 | 2023-09-15 | |

| Aaron | AR00BI4R-1g |

4-Methoxydibenzo[b,d]thiophene |

24444-74-4 | 95% | 1g |

$590.00 | 2025-02-12 | |

| A2B Chem LLC | AF35615-1g |

4-Methoxydibenzo[b,d]thiophene |

24444-74-4 | 97% | 1g |

$432.00 | 2024-04-20 | |

| abcr | AB516013-5g |

4-Methoxydibenzothiophene; . |

24444-74-4 | 5g |

€1826.60 | 2024-08-02 | ||

| abcr | AB516013-1g |

4-Methoxydibenzothiophene; . |

24444-74-4 | 1g |

€549.90 | 2024-08-02 | ||

| A2B Chem LLC | AF35615-5g |

4-Methoxydibenzo[b,d]thiophene |

24444-74-4 | 97% | 5g |

$1377.00 | 2024-04-20 | |

| Ambeed | A494865-1g |

4-Methoxydibenzo[b,d]thiophene |

24444-74-4 | 95+% | 1g |

$989.0 | 2024-07-28 | |

| Chemenu | CM362300-1g |

4-methoxydibenzo[b,d]thiophene |

24444-74-4 | 95%+ | 1g |

$588 | 2024-07-28 | |

| Aaron | AR00BI4R-500mg |

4-Methoxydibenzo[b,d]thiophene |

24444-74-4 | 95% | 500mg |

$443.00 | 2025-02-12 | |

| A2B Chem LLC | AF35615-500mg |

4-Methoxydibenzo[b,d]thiophene |

24444-74-4 | 97% | 500mg |

$328.00 | 2024-04-20 |

4-methoxydibenzothiophene 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

24444-74-4 (4-methoxydibenzothiophene) 関連製品

- 88791-08-6(7-methoxybenzobthiophene)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24444-74-4)4-methoxydibenzothiophene

清らかである:99%

はかる:1g

価格 ($):890.0